N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-15-8-4-7-14(11-15)18-21-16(12-23-18)9-10-20-17(22)13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCZFZULQPPMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole synthesis, involving the reaction of a thioamide with an α-haloketone. For this compound:
- Thioamide Preparation :
- Cyclization with α-Bromoketone :
Alternative Thiazole Synthesis via Propargyl Alcohols
A chemo- and stereoselective approach employs pent-1-en-4-yn-3-ol derivatives and thioamides:
- Reactants : 3-Fluorophenylthioamide and 4-(2-aminoethyl)pent-1-en-4-yn-3-ol.
- Catalyst System : Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%) in toluene.
- Outcome : 85% yield of 2-(3-fluorophenyl)-4-(2-aminoethyl)thiazole after 40 minutes at 80°C.
Synthesis of Cyclohexanecarbonyl Chloride
- Carboxylic Acid Activation :
Amide Coupling: Final Step Assembly
Schotten-Baumann Reaction
A classic method for amide bond formation:
Carbodiimide-Mediated Coupling
For enhanced efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is employed:
Critical Analysis of Methodologies
Thiazole Synthesis Comparison
| Method | Catalyst | Time | Yield | Selectivity |
|---|---|---|---|---|
| Hantzsch | None | 6 h | 70% | Moderate |
| Ca(OTf)₂/Bu₄NPF₆ | Calcium triflate | 40 min | 85% | High (kinetic control) |
The Ca(OTf)₂ method offers superior yield and shorter reaction time, though it requires strict anhydrous conditions.
Coupling Agent Efficiency
| Agent | Base | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| SOCl₂/TEA | Triethylamine | DCM | 78% | 95% |
| EDC·HCl | HOBt | DCM | 92% | 98% |
EDC·HCl minimizes side products (e.g., N-acylurea) and enhances reproducibility.
Purification and Characterization
- Recrystallization :
- Spectroscopic Data :
Challenges and Optimization Opportunities
- Thiazole Regioselectivity : Competing 4- and 5-substituted thiazoles may form; kinetic control via low-temperature Ca(OTf)₂ catalysis mitigates this.
- Amine Over-Alkylation : Excess acyl chloride leads to bis-acylated byproducts; stoichiometric control (1:1.2 amine:acyl chloride) is critical.
- Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF could improve sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 1,3-thiazole core exhibits electrophilic character, enabling substitution at the C-2 and C-5 positions under specific conditions.
Mechanistic Insight : The fluorophenyl group at C-4 directs electrophilic substitution to the C-5 position due to its electron-withdrawing effect. Nucleophilic attack at C-2 is facilitated by the electron-deficient nature of the thiazole ring .
Functionalization of the Carboxamide Group
The cyclohexanecarboxamide moiety undergoes typical amide reactions, including hydrolysis and acylation.
Hydrolysis
-
Acidic Hydrolysis : Concentrated HCl (6M), reflux, yields cyclohexanecarboxylic acid and the corresponding amine.
-
Basic Hydrolysis : NaOH (2M), ethanol/water, forms the sodium salt of cyclohexanecarboxylic acid.
Acylation
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0°C → RT | N-acetyl derivative | |
| Trifluoroacetic anhydride | DMAP, DMF, 25°C | Trifluoroacetylation at the amide N |
Key Note : Acylation occurs selectively at the secondary amine of the ethyl linker rather than the thiazole’s N-3 due to steric hindrance .
Cyclization Reactions
The ethyl linker between the thiazole and carboxamide groups enables intramolecular cyclization under basic conditions.
Cross-Coupling Reactions
The 3-fluorophenyl group participates in palladium-catalyzed coupling reactions.
Limitation : Steric bulk from the cyclohexane group reduces reactivity in couplings requiring planar transition states.
Reductive Transformations
The thiazole ring and carboxamide group are susceptible to reduction under harsh conditions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 60°C | Hydrogenation of thiazole to thiazolidine | |
| LiAlH₄ | THF, 0°C → reflux | Reduction of amide to amine |
Spectroscopic Characterization Data
Critical data for reaction monitoring:
| Technique | Key Signals | Functional Group Analyzed |
|---|---|---|
| ¹H NMR | δ 7.4–7.6 (m, Ar-H), δ 4.3 (t, -CH₂- thiazole), δ 2.8 (m, cyclohexane) | Thiazole, fluorophenyl, cyclohexane |
| IR | 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N stretch), 1240 cm⁻¹ (C-F) | Amide, fluorophenyl |
Computational Insights
DFT studies (B3LYP/6-31G*) reveal:
-
The thiazole ring’s LUMO (-1.8 eV) localizes at C-2 and C-5, confirming electrophilic reactivity .
-
The carboxamide group’s N-H bond dissociation energy (BDE: 89 kcal/mol) supports hydrogen abstraction in radical reactions .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide is in cancer research. Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been evaluated through the National Cancer Institute's Developmental Therapeutics Program, showing promising results in inhibiting cell growth across multiple cancer types.
Case Study: Antitumor Efficacy
A study assessing the compound's efficacy against human tumor cells revealed mean GI50 values (the concentration required to inhibit 50% of cell growth) indicating potent activity. The compound's mechanism appears to involve interference with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit activity against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
The compound was subjected to antimicrobial assays against both Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives possess significant inhibitory effects, suggesting their potential as new antimicrobial agents .
Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor. Studies have shown that thiazole derivatives can inhibit key enzymes involved in disease processes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
Case Study: Enzyme Inhibition Assays
In vitro assays revealed that this compound and its analogs exhibited moderate inhibition of these enzymes, indicating their potential use in treating conditions like Alzheimer's disease .
Drug Design and Development
The compound's unique structure allows for modifications that can enhance its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and safety profile.
Research Findings
Recent research has focused on synthesizing analogs with varied substituents to improve potency and selectivity towards specific biological targets. Computational modeling techniques have also been employed to predict the binding affinity of these compounds to their respective targets .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Exhibits significant growth inhibition in various cancer cell lines; potential for drug development. |
| Antimicrobial | Demonstrates activity against bacterial and fungal strains; promising for new antibiotic development. |
| Enzyme Inhibition | Inhibits key enzymes related to neurodegenerative diseases; potential therapeutic implications. |
| Drug Design | Structure allows for modifications to enhance activity; SAR studies ongoing for optimization. |
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Thiazole Core Variations: The target compound and Mirabegron share a 1,3-thiazole ring, but Mirabegron’s 2-amino substitution enhances β3-adrenergic receptor binding . HE46’s thiazole features a cyclohexylcarbamoylamino group, favoring insecticidal activity through unknown mechanisms .
Carboxamide Linkages: The target compound’s cyclohexanecarboxamide differs from Mirabegron’s acetamide and HE46’s propanamide. Cyclohexane’s rigidity may reduce conformational flexibility, impacting target engagement compared to Mirabegron’s flexible β-hydroxy-phenylethylamino chain .
Fluorine Substitution: The 3-fluorophenyl group in the target compound contrasts with 18F-Mefway’s 18F-fluoromethyl group. Fluorine’s electronegativity and small atomic radius enhance binding affinity in imaging agents (e.g., 18F-Mefway’s 5-HT1A receptor specificity) , suggesting the target compound could be optimized for diagnostic or therapeutic roles.
Pharmacological Potential: While Mirabegron’s β3-adrenergic agonism is well-documented , the target compound’s lack of a β-hydroxy group may preclude similar activity. Its fluorophenyl-thiazole motif aligns with kinase inhibitor scaffolds, hinting at anticancer or anti-inflammatory applications, though further validation is required.
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its pharmacological implications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 422.5 g/mol. The structure features a cyclohexanecarboxamide moiety linked to a thiazole ring substituted with a fluorophenyl group.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with 3-fluorophenyl thiazole intermediates. Various methods have been documented, including refluxing in appropriate solvents and utilizing coupling agents to facilitate the formation of the amide bond.
Antibacterial Activity
Studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, thiazole derivatives have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating a potential mechanism of action involving disruption of bacterial cell wall synthesis or function .
Antitumor Activity
Recent research has highlighted the antitumor effects of thiazole derivatives in vitro and in vivo. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of mitochondrial pathways . The specific compound may share similar pathways, warranting further investigation into its anticancer potential.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against resistant bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents .
- Antitumor Mechanisms : In a series of experiments on human cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit cell proliferation. The findings revealed that these compounds could significantly reduce cell viability via apoptosis induction .
Pharmacological Mechanisms
The biological activity of this compound is likely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Cell Cycle Arrest : Evidence indicates that these compounds may induce cell cycle arrest at specific phases, contributing to their antitumor effects.
Q & A
Q. How can machine learning optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Dataset creation : Compile reaction variables (solvent, catalyst, temperature) and yields from literature (e.g., Reaxys, SciFinder) .
- Model training : Use random forest or neural networks (Python/scikit-learn) to predict optimal conditions. Validate with high-throughput robotic synthesis platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
